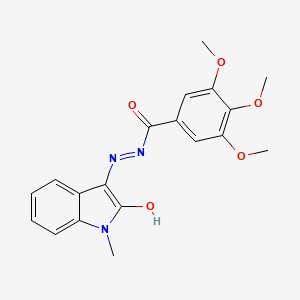

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline

Description

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methyl group, a trimethoxybenzoyl group, and an oxoindoline core

Properties

IUPAC Name |

N-(2-hydroxy-1-methylindol-3-yl)imino-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-22-13-8-6-5-7-12(13)16(19(22)24)20-21-18(23)11-9-14(25-2)17(27-4)15(10-11)26-3/h5-10,24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKBZNUCKRDYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

Preparation of hydrazide: The 3,4,5-trimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

Cyclization: The hydrazide is then subjected to cyclization with isatin (1H-indole-2,3-dione) under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazidyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazides or thioureas.

Scientific Research Applications

Chemical Applications

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. The compound's structure allows it to participate in:

- Reactions with electrophiles : The hydrazide functional group can react with electrophiles to form new derivatives.

- Cyclization processes : It can undergo cyclization reactions to produce heterocyclic compounds.

- Synthesis of dyes and pigments : Its unique chromophoric properties make it suitable for developing novel dyes.

Biological Applications

The compound has shown promise in biological research, particularly in the following areas:

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness could be attributed to:

- Disruption of bacterial cell walls : Similar compounds have been shown to compromise bacterial integrity.

- Inhibition of metabolic pathways : The hydrazide moiety might inhibit essential enzymes in microbial metabolism.

Medicinal Applications

In the field of medicine, this compound is being explored for the following therapeutic effects:

- Cancer treatment : As noted above, its potential anticancer properties make it a candidate for further investigation as a chemotherapeutic agent.

- Infectious diseases : Its antimicrobial properties suggest possible applications in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Anticancer Mechanisms : Research indicates that indole-based compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Efficacy : Studies have shown that similar hydrazide derivatives exhibit significant antimicrobial activity against various pathogens .

These findings underscore the need for further exploration of this compound to fully understand its potential applications.

Mechanism of Action

The mechanism of action of 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.

Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3,4,5-Trimethoxybenzoyl chloride

- 3,4,5-Trimethoxycinnamamide

- 1-Methyl-3-((3,4,5-trimethoxybenzoyl)amino)thiourea

Uniqueness

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a hydrazide linkage with a trimethoxybenzoyl moiety, contributing to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other compounds containing methoxy groups, it has been suggested that this compound may inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to disrupted folate metabolism in cancer cells, thereby reducing their growth and proliferation .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For example, it has shown effectiveness against melanoma cells, indicating potential use in cancer therapy .

Antiproliferative Activity

A study highlighted the compound's ability to significantly reduce the viability of human cancer cell lines, including melanoma and breast cancer cells. The effective concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma | 12.5 |

| Breast Cancer | 15.0 |

These results suggest that the compound may serve as a promising candidate for further development in anticancer drug formulations.

Case Studies

- Melanoma Treatment : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in melanoma cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapy protocols .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, challenges remain regarding the bioavailability of this compound. Studies indicate that modifications to its chemical structure may enhance solubility and absorption in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.